SP-471P

Description

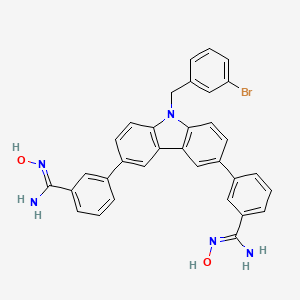

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H26BrN5O2 |

|---|---|

Molecular Weight |

604.5 g/mol |

IUPAC Name |

3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C33H26BrN5O2/c34-27-9-1-4-20(14-27)19-39-30-12-10-23(21-5-2-7-25(15-21)32(35)37-40)17-28(30)29-18-24(11-13-31(29)39)22-6-3-8-26(16-22)33(36)38-41/h1-18,40-41H,19H2,(H2,35,37)(H2,36,38) |

InChI Key |

IFJUAQPWGDLDDD-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)CN2C3=C(C4=C2C=CC(=C4)C5=CC(=CC=C5)/C(=N/O)/N)C=C(C=C3)C6=CC(=CC=C6)/C(=N/O)/N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C3=C(C=C(C=C3)C4=CC(=CC=C4)C(=NO)N)C5=C2C=CC(=C5)C6=CC(=CC=C6)C(=NO)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of SP-471P in Dengue Virus

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-471P is a novel host-directed antiviral agent demonstrating potent in-vitro activity against all four serotypes of the dengue virus (DENV). This technical guide delineates the core mechanism of action of this compound, a prodrug of the active compound SP-471. This compound operates as a multimodal inhibitor of the DENV NS2B-NS3 protease, a critical enzyme in the viral replication cycle. Its unique inhibitory action on both intermolecular and intramolecular cleavage events disrupts the processing of the viral polyprotein, leading to a significant reduction in viral RNA synthesis and the complete abolishment of infectious virion production. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for key assays, and visual representations of its mechanism and experimental workflows.

Introduction to this compound and its Target: The DENV NS2B-NS3 Protease

The dengue virus, a member of the Flaviviridae family, is a mosquito-borne pathogen that poses a significant global health threat. The DENV genome is translated into a single polyprotein that must be cleaved by both host and viral proteases to produce functional viral proteins. The viral NS2B-NS3 protease is essential for cleaving the viral polyprotein at multiple sites, making it a prime target for antiviral drug development.

This compound is a water-soluble amidoxime prodrug that is intracellularly converted to its active form, SP-471, a potent inhibitor of the DENV NS2B-NS3 protease. By targeting this crucial viral enzyme, this compound disrupts the DENV life cycle, effectively halting viral replication.

Quantitative Efficacy of this compound

The antiviral activity of this compound has been quantified against all four DENV serotypes. The following tables summarize the key efficacy and cytotoxicity data.

Table 1: Antiviral Activity of this compound against DENV Serotypes

| DENV Serotype | EC50 (μM) |

| DENV-1 | 5.9[1] |

| DENV-2 | 1.4[1] |

| DENV-3 | 5.1[1] |

| DENV-4 | 1.7[1] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (μM) |

| Not Specified | > 100[1] |

CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells.

Core Mechanism of Action: Multimodal Inhibition of NS2B-NS3 Protease

SP-471, the active metabolite of this compound, functions as a multimodal inhibitor of the DENV NS2B-NS3 protease. This means it interferes with multiple proteolytic activities of the enzyme, which are crucial for the maturation of the viral polyprotein.

The primary mechanism involves the inhibition of:

-

Intermolecular Cleavage: The cleavage of the viral polyprotein at various junctions to release individual non-structural proteins.

-

Intramolecular Cleavage: The self-cleavage of the NS2B-NS3 protease from the polyprotein and internal cleavage within NS3.

By blocking these cleavage events, SP-471 prevents the proper formation of the viral replication complex, which is composed of several non-structural proteins. This disruption directly leads to the inhibition of viral RNA synthesis .[1] Consequently, the production of new viral genomes is halted, and the assembly of new, infectious viral particles is abolished.

Signaling Pathway of DENV Polyprotein Processing and Inhibition by this compound

The following diagram illustrates the DENV polyprotein processing pathway and the points of inhibition by SP-471.

References

The Role of SP-471P in Viral RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SP-471P is a novel antiviral agent that demonstrates potent activity against Dengue virus (DENV) by indirectly inhibiting viral RNA synthesis. As a prodrug, this compound is intracellularly converted to its active form, SP-471, which functions as a multimodal inhibitor of the DENV NS2B-NS3 protease. The inhibition of this essential viral enzyme disrupts the processing of the viral polyprotein, a critical step for the assembly of the viral replication complex. Consequently, the machinery required for viral RNA synthesis is not formed, leading to a complete halt in the production of new viral RNA and the subsequent abolishment of infectious viral particles. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Introduction to this compound

This compound has emerged as a promising candidate in the pursuit of effective therapeutics against Dengue virus, a mosquito-borne flavivirus responsible for significant global morbidity and mortality. It is a prodrug designed to generate the active compound SP-471, a potent, non-cytotoxic, and cell-active inhibitor of the DENV protease.[1][2] The development of this compound from a carbazole scaffold has led to a compound with significant antiviral efficacy against all four serotypes of DENV.[1][3]

Mechanism of Action: Indirect Inhibition of Viral RNA Synthesis

The primary role of this compound in impeding viral propagation is not through direct interaction with the viral RNA-dependent RNA polymerase (RdRp), but rather by targeting a crucial upstream process essential for its function: the maturation of the viral replication machinery.

Targeting the NS2B-NS3 Protease

Dengue virus, like other flaviviruses, translates its single-stranded RNA genome into a single large polyprotein.[4] This polyprotein must be cleaved by both host and viral proteases into individual structural and non-structural (NS) proteins to become functional.[4] The viral NS2B-NS3 protease is a key enzyme responsible for several of these critical cleavage events.[1]

The active form of the prodrug, SP-471, is a potent inhibitor of this NS2B-NS3 protease.[1][5] Mechanistically, SP-471 has been shown to inhibit both intermolecular and intramolecular cleavage events at the NS2B-NS3 junction and at other internal sites within NS3.[1][2] This multimodal inhibition makes it a particularly effective antiviral agent.[1][2]

Disruption of the Viral Replication Complex

The non-structural proteins, once cleaved from the polyprotein, assemble to form the viral replication complex (VRC). This complex, which includes the RNA-dependent RNA polymerase (NS5), is the site of viral RNA synthesis. By inhibiting the NS2B-NS3 protease, SP-471 prevents the proper processing of the polyprotein, thereby hindering the formation of a functional VRC.[1][4] Without the VRC, the viral RdRp cannot replicate the viral RNA genome.

This mechanism effectively leads to the inhibition of viral RNA replication and a complete cessation of the production of new infectious viral particles, even when the drug is administered hours after the initial infection.[1][2][6]

Quantitative Data

The antiviral activity and cytotoxicity of this compound and its active metabolite, SP-471, have been quantified in various cell-based assays.

| Compound | Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 | Cell Line | Citation |

| This compound | EC50 (µM) | 5.9 | 1.4 | 5.1 | 1.7 | Not Specified | [3] |

| This compound | CC50 (µM) | >100 | >100 | >100 | >100 | Not Specified | [3] |

| SP-471 | IC50 (µM) | - | 18 | - | - | Not Specified | [5] |

| SP-471 | EC50 (µM) | - | 48.13 (ADE) | - | - | Human PBMCs | [5] |

| SP-471 | CC50 (µM) | >100 | >100 | >100 | >100 | Human PBMCs | [5] |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; IC50: Half-maximal inhibitory concentration; ADE: Antibody-dependent enhancement; PBMCs: Peripheral blood mononuclear cells.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the antiviral activity of compounds like this compound.

Cell-Based Antiviral Assay (EC50 Determination)

-

Cell Culture: Plate a suitable host cell line (e.g., Vero, Huh-7) in 96-well plates and grow to confluence.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Infection: Infect the cells with a specific serotype of Dengue virus at a predetermined multiplicity of infection (MOI).

-

Treatment: After a brief incubation period to allow for viral entry, remove the virus inoculum and add the media containing the different concentrations of this compound.

-

Incubation: Incubate the plates for a period of 48-72 hours.

-

Quantification of Viral Replication: Viral replication can be quantified using several methods:

-

Plaque Assay: Supernatants are collected and serially diluted to infect a fresh monolayer of cells. After an incubation period under an overlay medium (e.g., containing agarose), the cells are fixed and stained (e.g., with crystal violet) to visualize and count plaques.

-

RT-qPCR: Extract total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to quantify the amount of viral RNA.

-

Immunofluorescence Assay: Fix the cells and stain for a viral antigen (e.g., DENV E protein) using a specific primary antibody and a fluorescently labeled secondary antibody. The percentage of infected cells is then determined by microscopy or flow cytometry.

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

-

Cell Culture: Plate host cells in 96-well plates as for the antiviral assay.

-

Treatment: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on the reduction of MTS or resazurin, or by measuring ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

NS2B-NS3 Protease Inhibition Assay (IC50 Determination)

-

Reagents:

-

Recombinant DENV NS2B-NS3 protease.

-

A fluorogenic peptide substrate that is cleaved by the protease, resulting in a detectable signal.

-

Assay buffer.

-

Serial dilutions of the active compound (SP-471).

-

-

Assay Procedure:

-

In a microplate, combine the recombinant protease with the different concentrations of the inhibitor in the assay buffer.

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of protease inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound in inhibiting Dengue virus RNA synthesis.

Experimental Workflow for Antiviral Screening

References

SP-471P: A Potent Prodrug Inhibitor of Dengue Virus Protease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dengue virus (DENV) infection remains a significant global health threat with no specific antiviral therapy currently available. The viral NS2B-NS3 protease is an essential enzyme for viral replication and a key target for antiviral drug development. This document provides a comprehensive technical overview of SP-471P, a novel prodrug that is converted into the potent dengue virus protease inhibitor, SP-471. This compound demonstrates significant antiviral activity against all four dengue virus serotypes at non-cytotoxic concentrations. Its active metabolite, SP-471, mechanistically inhibits both intermolecular and intramolecular proteolytic activities of the NS2B-NS3 protease, leading to a reduction in viral RNA synthesis and the abolishment of infectious virus particle production. This guide summarizes the quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and development of this promising antiviral candidate.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of this compound and the inhibitory activity of its active form, SP-471, have been quantitatively assessed. The data is summarized in the tables below for clear comparison.

Table 1: Antiviral Efficacy (EC50) and Cytotoxicity (CC50) of this compound

| Parameter | DENV-1 (µM) | DENV-2 (µM) | DENV-3 (µM) | DENV-4 (µM) | Cytotoxicity (CC50 in Huh7 cells, µM) |

| Value | 5.9[1] | 1.4[1] | 5.1[1] | 1.7[1] | >100[1] |

Table 2: Inhibitory Concentration (IC50) of the Active Metabolite SP-471

| Parameter | DENV Protease (µM) |

| Value | 18[2] |

Mechanism of Action

This compound is a prodrug that, once inside the host cell, is metabolized to its active form, SP-471. SP-471 acts as a potent inhibitor of the dengue virus NS2B-NS3 protease. The NS2B-NS3 protease is a chymotrypsin-like serine protease crucial for the cleavage of the viral polyprotein into individual functional viral proteins, a process essential for viral replication.

The mechanism of inhibition by SP-471 is multimodal. It has been shown to inhibit both:

-

Intermolecular cleavage: The cleavage of the viral polyprotein at various sites to release mature non-structural proteins.

-

Intramolecular cleavage: The auto-cleavage at the NS2B-NS3 junction, which is necessary for the proper formation and function of the protease complex itself.

By targeting the NS3 internal cleavage site (NS3int), SP-471 disrupts the processing of the viral polyprotein, leading to a significant reduction in viral RNA synthesis and a complete halt in the production of new, infectious viral particles.[1]

Signaling Pathways and Experimental Workflows

Dengue Virus Polyprotein Processing Pathway

The dengue virus genome is translated into a single large polyprotein, which is subsequently cleaved by both host and viral proteases to yield functional structural and non-structural proteins. The NS2B-NS3 protease is responsible for multiple cleavages in the non-structural region.

Caption: Dengue virus polyprotein processing by host and viral proteases.

Experimental Workflow for Antiviral Compound Evaluation

The discovery and evaluation of antiviral compounds like this compound typically follow a structured workflow, from initial screening to detailed characterization of the mechanism of action.

Caption: General experimental workflow for antiviral drug discovery.

Experimental Protocols

Disclaimer: The following protocols are representative examples of methods used in the field of virology and antiviral research. The specific protocols used for the characterization of this compound may have differed in detail. For precise methodologies, consult the primary research article by Swarbrick et al., 2021.

Determination of 50% Effective Concentration (EC50)

This protocol outlines a general method for determining the EC50 of an antiviral compound against dengue virus using a plaque reduction neutralization test (PRNT).

-

Cell Seeding: Seed susceptible cells (e.g., Vero or Huh7 cells) in 24-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound (e.g., this compound) in a serum-free cell culture medium.

-

Virus Preparation: Dilute a stock of dengue virus to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).

-

Virus-Compound Incubation: Mix equal volumes of each compound dilution with the diluted virus. Incubate the mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a CO2 incubator to allow for plaque formation.

-

Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control wells. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

NS2B-NS3 Protease Inhibition Assay

This protocol describes a general in vitro assay to measure the inhibition of the dengue virus NS2B-NS3 protease.

-

Reagents and Buffers:

-

Recombinant DENV NS2B-NS3 protease.

-

Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 5 mM CHAPS).

-

Test inhibitor (e.g., SP-471) dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer.

-

Add various concentrations of the test inhibitor to the wells. Include a no-inhibitor control (DMSO only).

-

Add the recombinant NS2B-NS3 protease to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Determine the percentage of inhibition by comparing the reaction rates in the presence of the inhibitor to the no-inhibitor control.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Viral RNA Quantification by qRT-PCR

This protocol provides a general method for quantifying the reduction in viral RNA synthesis in infected cells treated with an antiviral compound.

-

Cell Culture and Infection:

-

Seed cells (e.g., Huh7) in a 12-well plate and allow them to adhere overnight.

-

Infect the cells with dengue virus at a specified multiplicity of infection (MOI).

-

After a 2-hour adsorption period, remove the inoculum, wash the cells, and add fresh culture medium containing different concentrations of the test compound (e.g., this compound).

-

-

RNA Extraction:

-

At a specific time point post-infection (e.g., 48 hours), harvest the cell culture supernatant or the cells.

-

Extract total RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

-

Quantitative Reverse Transcription PCR (qRT-PCR):

-

Perform a one-step qRT-PCR using a dengue virus-specific primer and probe set.

-

The reaction mixture typically includes the extracted RNA, primers, probe, and a master mix containing reverse transcriptase, DNA polymerase, and dNTPs.

-

Run the qRT-PCR on a real-time PCR instrument with appropriate cycling conditions (reverse transcription step followed by PCR amplification cycles).

-

-

Data Analysis:

-

Generate a standard curve using known quantities of a dengue virus RNA standard.

-

Quantify the viral RNA copy number in each sample by interpolating the Ct values against the standard curve.

-

Calculate the percentage reduction in viral RNA levels in treated samples compared to the untreated control.

-

Conclusion

This compound represents a promising advancement in the search for effective dengue virus therapeutics. Its prodrug strategy enhances its cellular activity, and its active form, SP-471, potently inhibits the essential viral NS2B-NS3 protease through a multimodal mechanism. The quantitative data demonstrates significant antiviral efficacy against all four dengue serotypes at non-toxic concentrations. The provided experimental frameworks and protocols offer a guide for researchers to further investigate and develop this compound and other related compounds as potential clinical candidates for the treatment of dengue fever. Continued research into the optimization of its pharmacokinetic properties and in vivo efficacy is warranted.

References

Unraveling the Antiviral Properties of SP-471P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-471P has emerged as a promising antiviral candidate, demonstrating potent inhibitory activity against the four serotypes of the dengue virus (DENV). This technical guide provides an in-depth analysis of the antiviral properties of this compound, focusing on its mechanism of action as a prodrug that converts to the active DENV NS2B/NS3 protease inhibitor, SP-471. It details the quantitative data on its efficacy, the experimental protocols utilized for its characterization, and a visual representation of its inhibitory action.

Introduction

Dengue fever, a mosquito-borne viral illness, poses a significant global health threat. The absence of a broadly effective vaccine and specific antiviral therapies underscores the urgent need for novel drug development. The viral NS2B/NS3 protease is an essential enzyme for viral replication, making it a prime target for antiviral intervention. This compound is a novel compound that has shown significant promise in preclinical studies as a potent inhibitor of this crucial viral enzyme. This document serves as a comprehensive resource for understanding the core antiviral characteristics of this compound.

Quantitative Data

The antiviral efficacy and cytotoxicity of this compound have been quantitatively assessed against all four dengue virus serotypes. The compound exhibits potent antiviral activity at micromolar concentrations with a high therapeutic index, indicating a favorable safety profile in preliminary assessments.

| Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 | Host Cells |

| EC50 (µM) | 5.9[1] | 1.4[1] | 5.1[1] | 1.7[1] | Not Specified |

| CC50 (µM) | >100[1] | >100[1] | >100[1] | >100[1] | Not Specified |

EC50 (Half-maximal Effective Concentration): The concentration of this compound that inhibits 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that causes 50% cytotoxicity to the host cells.

Mechanism of Action

This compound is a prodrug that, once inside the host cell, is converted to its active form, SP-471. SP-471 then acts as a multimodal inhibitor of the DENV NS2B/NS3 protease. This inhibition disrupts the processing of the viral polyprotein, a critical step in the viral replication cycle, ultimately leading to a reduction in viral RNA synthesis.[2][3] The "multimodal" nature of the inhibition suggests that SP-471 may interfere with both the intermolecular and intramolecular cleavage events mediated by the protease.[2][3]

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the information available in the primary literature.

Antiviral Activity Assay (EC50 Determination)

The half-maximal effective concentration (EC50) of this compound against the four DENV serotypes was determined using a cell-based assay.

-

Cell Line: A suitable host cell line for DENV replication (e.g., Vero, Huh-7, or BHK-21 cells).

-

Virus Strains: DENV-1, DENV-2, DENV-3, and DENV-4.

-

Procedure:

-

Seed cells in 96-well plates and incubate overnight to form a monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and infect with the respective DENV serotype at a predetermined multiplicity of infection (MOI).

-

After a 1-2 hour adsorption period, remove the viral inoculum and add the different concentrations of this compound to the wells.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantify the extent of viral replication. This can be achieved through various methods such as:

-

Plaque Assay: To determine the number of infectious virus particles.

-

RT-qPCR: To quantify the amount of viral RNA.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of a viral protein (e.g., NS1).

-

Reporter Virus Assay: Using a reporter virus (e.g., expressing luciferase or GFP) to quantify viral replication.

-

-

The EC50 value is calculated by plotting the percentage of viral inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (CC50 Determination)

The half-maximal cytotoxic concentration (CC50) is determined to assess the toxicity of the compound to the host cells.

-

Cell Line: The same host cell line used in the antiviral activity assay.

-

Reagents: A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or a commercially available kit (e.g., CellTiter-Glo).

-

Procedure:

-

Seed cells in 96-well plates at the same density as the antiviral assay.

-

Add serial dilutions of this compound to the wells (uninfected cells).

-

Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

The CC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

-

DENV NS2B/NS3 Protease Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active form, SP-471, on the DENV protease.

-

Reagents:

-

Recombinant DENV NS2B/NS3 protease.

-

A fluorogenic peptide substrate that is cleaved by the protease (e.g., Boc-Gly-Arg-Arg-AMC).

-

Assay buffer.

-

-

Procedure:

-

Prepare serial dilutions of SP-471 in the assay buffer.

-

In a 96-well plate, add the recombinant DENV protease and the different concentrations of SP-471.

-

Incubate for a short period to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated upon cleavage of the substrate by the protease.

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of protease inhibition against the log concentration of SP-471.

-

Workflow for determining EC50 and CC50.

Conclusion

This compound represents a significant advancement in the search for effective anti-dengue therapeutics. Its potent, broad-spectrum activity against all four DENV serotypes, coupled with a favorable in vitro safety profile, makes it a strong candidate for further development. The multimodal inhibition of the essential DENV NS2B/NS3 protease provides a robust mechanism of action that may limit the emergence of drug resistance. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and build upon the promising antiviral properties of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and a more detailed elucidation of its multimodal inhibitory interactions with the viral protease.

References

Technical Whitepaper: Elucidating the Allosteric Target Site of SP-471P on the Dengue Virus NS2B-NS3 Protease

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dengue virus (DENV) NS2B-NS3 protease is an essential enzyme for viral replication and a primary target for antiviral drug development.[1][2] While many research efforts have focused on active-site inhibitors, challenges such as the shallow and charged nature of the active site have led to the exploration of alternative strategies.[1][3] Allosteric inhibition presents a promising approach, targeting sites distinct from the active site to modulate enzyme activity. This guide provides a detailed technical overview of the allosteric target site of SP-471P, a potent, non-competitive inhibitor of the DENV NS2B-NS3 protease. We consolidate quantitative data, detail key experimental methodologies, and provide visualizations of the inhibitory mechanism and associated research workflows.

The DENV NS2B-NS3 Protease: An Overview

The DENV genome is translated into a single polyprotein that must be cleaved by both host and viral proteases to release functional viral proteins.[4][5] The NS2B-NS3 protease, a two-component complex, is responsible for multiple cleavages within the viral polyprotein, making it indispensable for viral maturation.[4][6][7] The NS3 protein contains the serine protease domain with the catalytic triad (His51, Asp75, Ser135), while the NS2B protein acts as a crucial cofactor, wrapping around the NS3 domain to form the active substrate-binding site.[1][8] The dynamic transition of the protease between an "open" (inactive) and a "closed" (active) conformation is critical for its function and presents a unique opportunity for allosteric regulation.[1][9]

This compound and its Allosteric Target Site

This compound has been identified as a potent DENV protease inhibitor that acts via an allosteric mechanism.[10][11] Unlike competitive inhibitors that bind to the active site, this compound targets a distinct, largely hydrophobic pocket at the interface of the NS2B and NS3 domains.[5][9]

Location of the Allosteric Site: Structural and mutagenesis studies have pinpointed this allosteric pocket between the 120s loop and the 150s loop of the NS3 protease domain.[1] Binding of an inhibitor to this site prevents the conformational rearrangement required for NS2B to form the catalytically competent "closed" state.[1] This effectively locks the enzyme in an open, inactive conformation.[9] Key residues identified within or lining this allosteric pocket include:

-

Ala125: Centrally located in the allosterically sensitive region.[1]

-

Residues from both NS2B and NS3: Creating an interfacial pocket.[12]

-

Hydrophobic cluster: Comprising residues such as I161-A164, R74-L76, and G148-N152.[5]

The mechanism of inhibition is non-competitive, as the inhibitor does not compete with the substrate for binding at the active site. This offers a potential advantage in overcoming resistance mutations that might arise in the active site.

dot

Caption: Mechanism of allosteric inhibition of DENV NS2B-NS3 protease by this compound.

Quantitative Data Summary

The potency of this compound and its precursor, SP-471, has been characterized across various assays. The data highlights its pan-serotype activity and low cytotoxicity, indicating a favorable therapeutic window.

| Compound | Assay Type | Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 | Value | Reference |

| SP-471 | Enzyme Inhibition | IC50 | - | - | - | - | 18 µM | [13] |

| Cell-based (ADE) | EC50 | - | - | - | - | 48.13 µM | [13] | |

| Cytotoxicity (PBMCs) | CC50 | - | - | - | - | >100 µM | [13] | |

| This compound | Cell-based | EC50 | 5.9 µM | 1.4 µM | 5.1 µM | 1.7 µM | - | [10][11] |

| Cell-based (ADE) | EC50 | - | - | - | - | 1.5 µM | [11] | |

| Cytotoxicity | CC50 | - | - | - | - | >100 µM | [10][11] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; ADE: Antibody-Dependent Enhancement; PBMCs: Peripheral Blood Mononuclear Cells.

Key Experimental Protocols

The identification and characterization of this compound's target site involve a multi-step process combining biochemical, cell-based, and structural methods.

Recombinant Protease Inhibition Assay (FRET-based)

This in vitro assay directly measures the enzymatic activity of the NS2B-NS3 protease and its inhibition by a test compound.

-

Protein Expression and Purification: The DENV NS2B cofactor domain is linked to the NS3 protease domain (e.g., NS2B-GSG-NS3) and expressed in E. coli or other systems. The recombinant protein is then purified to homogeneity.[2]

-

Assay Reaction:

-

A purified DENV NS2B-NS3 protease enzyme (typically 5-100 nM) is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.5-9.5, 20% glycerol, 1 mM CHAPS).[14][15]

-

The reaction is initiated by adding a fluorogenic peptide substrate (e.g., 10 µM Boc-Gly-Lys-Arg-AMC or Bz-nKRR-AMC) that mimics a viral cleavage site.[2][14][15]

-

-

Data Acquisition: The cleavage of the substrate by the protease releases a fluorophore (AMC), leading to an increase in fluorescence. This is monitored over time using a microplate reader (λex: ~380 nm; λem: ~450-465 nm).[14][15]

-

Data Analysis: The rate of fluorescence increase is proportional to enzyme activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kinetic studies (e.g., Lineweaver-Burk plots) can determine the mode of inhibition (e.g., competitive, non-competitive).[16]

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

-

Cell Culture: A susceptible cell line (e.g., Vero, BHK-21, or Huh-7 cells) is seeded in multi-well plates and grown to form a monolayer.[14][17]

-

Compound Treatment and Infection:

-

Incubation: The infection is allowed to proceed for 48-72 hours in the presence of the compound.[11][17]

-

Quantification of Viral Replication: The antiviral effect is measured by quantifying the reduction in viral yield. This can be done via:

-

Data Analysis: EC50 values are determined by plotting the percentage of viral inhibition against the compound concentration. A parallel cytotoxicity assay (e.g., MTT or MTS) is performed to determine the CC50.

dot

Caption: General experimental workflow for identifying and characterizing DENV protease inhibitors.

X-ray Crystallography

This structural biology technique provides atomic-level detail of the inhibitor-protease interaction.

-

Protein Crystallization: The purified NS2B-NS3 protease is co-crystallized with the inhibitor (e.g., this compound). This involves screening numerous conditions (precipitants, pH, temperature) to find those that yield high-quality crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source). The resulting diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map. An atomic model of the protein-inhibitor complex is built into this map and refined to produce a final, high-resolution 3D structure.[9]

-

Analysis: The final structure reveals the precise binding mode of the inhibitor, identifies all interacting residues in the allosteric pocket, and confirms the conformational state of the enzyme.[9][12]

Conclusion

This compound represents a significant advancement in the development of DENV therapeutics by targeting a novel allosteric site on the NS2B-NS3 protease. This site, located at the NS2B-NS3 interface, allows for non-competitive inhibition by locking the enzyme in an inactive conformation. The potent, pan-serotype activity and low cytotoxicity of this compound underscore the viability of this allosteric approach. The methodologies detailed herein provide a robust framework for the continued discovery and characterization of allosteric inhibitors, not only for DENV but potentially for other flaviviruses that rely on a conserved protease mechanism. Further development based on this structural and pharmacological platform could lead to clinical candidates for the treatment of dengue fever.

References

- 1. Allosteric inhibition of the NS2B-NS3 protease from dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of dengue virus protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dabrafenib, idelalisib and nintedanib act as significant allosteric modulator for dengue NS3 protease | PLOS One [journals.plos.org]

- 4. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dengue Virus NS2B/NS3 Protease Inhibitors Exploiting the Prime Side - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-guided mutagenesis of active site residues in the dengue virus two-component protease NS2B-NS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dengue protease activity: the structural integrity and interaction of NS2B with NS3 protease and its potential as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Ligand-Bound Structures of the Dengue Virus Protease Reveal the Active Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A small molecule inhibitor of dengue virus type 2 protease inhibits the replication of all four dengue virus serotypes in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. In Vitro Evaluation of Novel Inhibitors against the NS2B-NS3 Protease of Dengue Fever Virus Type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

Inhibitory Effects of SP-471P on Dengue Virus Serotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of the compound SP-471P against the four serotypes of Dengue virus (DENV). This compound has been identified as a potent inhibitor of DENV replication, targeting the viral NS2B/NS3 protease, an essential enzyme for viral polyprotein processing and maturation. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the mechanism of action and experimental workflows.

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent antiviral activity against all four DENV serotypes. It is a prodrug that converts to the active compound SP-471, which exerts a multimodal inhibition of the DENV protease.[1] The table below summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values of this compound. A higher selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates a more favorable safety profile for the compound.

| Compound | DENV-1 (EC50) | DENV-2 (EC50) | DENV-3 (EC50) | DENV-4 (EC50) | Cell Viability (CC50) | Selectivity Index (SI) |

| This compound | 5.9 µM[2] | 1.4 µM[2] | 5.1 µM[2] | 1.7 µM[2] | >100 µM[2] | >71.4 (for DENV-2) |

Mechanism of Action: Inhibition of DENV NS2B/NS3 Protease

This compound's antiviral activity stems from its conversion to SP-471, which targets the DENV NS2B/NS3 protease. This viral enzyme is crucial for cleaving the DENV polyprotein into individual functional viral proteins. By inhibiting this protease, SP-471 disrupts the viral replication cycle, leading to a significant reduction in viral RNA synthesis and the abolishment of infectious viral particle production.[1] SP-471 has been shown to inhibit both intermolecular and intramolecular cleavage events mediated by the protease, highlighting its multimodal inhibitory action.

References

SP-471P: A Potent Dengue Virus Protease Inhibitor for Flavivirus Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SP-471P, a potent small-molecule inhibitor of the dengue virus (DENV) NS2B/NS3 protease, for its application in flavivirus research and antiviral drug development. This document summarizes its antiviral activity, details its mechanism of action, and provides comprehensive experimental protocols for its characterization.

Core Compound Data

This compound has demonstrated significant potency against multiple serotypes of the dengue virus. Its efficacy is attributed to the specific inhibition of the viral NS2B/NS3 protease, an enzyme critical for the viral life cycle.

Antiviral Activity of this compound

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound against the four dengue virus serotypes. The half-maximal effective concentration (EC50) indicates the concentration of the compound required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes the death of 50% of host cells. A higher selectivity index (SI), calculated as CC50/EC50, indicates a more favorable safety profile.

| Virus Serotype | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

| DENV-1 | 5.9[1] | >100[1] | >16.9 |

| DENV-2 | 1.4[1] | >100[1] | >71.4 |

| DENV-3 | 5.1[1] | >100[1] | >19.6 |

| DENV-4 | 1.7[1] | >100[1] | >58.8 |

Mechanism of Action

Flaviviruses, including dengue virus, produce a single large polyprotein that must be cleaved by viral and host proteases to release individual functional viral proteins. The viral NS2B/NS3 protease is responsible for several of these critical cleavages, making it an attractive target for antiviral inhibitors.

This compound acts as a potent inhibitor of the DENV NS2B/NS3 protease. By blocking the active site of this enzyme, this compound prevents the processing of the viral polyprotein. This disruption inhibits the formation of the viral replication complex, which is composed of various non-structural proteins. Consequently, the replication of the viral RNA genome is significantly reduced.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other flavivirus protease inhibitors.

Dengue Virus NS2B/NS3 Protease Inhibition Assay

This in vitro assay is designed to measure the direct inhibitory effect of a compound on the activity of the DENV NS2B/NS3 protease.

Materials:

-

Recombinant DENV NS2B/NS3 protease

-

Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

-

Assay buffer (e.g., 200 mM Tris-HCl, pH 8.5)

-

This compound or other test compounds

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

-

In a 96-well black microtiter plate, prepare the assay mixtures with a total volume of 100 µL.

-

Add 0.5 µM of the recombinant NS2B/NS3 protease to each well containing the assay buffer.

-

Add the test compound at various concentrations to the wells. For a negative control, add the solvent alone.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the formation of the enzyme-inhibitor complex.[2]

-

Initiate the reaction by adding 1 µL of a 10 mM stock of the fluorogenic substrate (BOC-GRR-AMC) to each well.

-

Incubate the mixture for an additional 60 minutes at room temperature, protected from light.[2]

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 385 nm excitation and 465 nm emission for AMC).

-

Calculate the percentage of inhibition relative to the control and determine the IC50 value.

Viral RNA Quantification by Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to quantify the amount of viral RNA in the supernatant of infected cells treated with an antiviral compound, thereby assessing the compound's effect on viral replication.

Materials:

-

Dengue virus stock

-

A suitable cell line (e.g., Vero or Huh-7 cells)

-

Cell culture medium

-

This compound or other test compounds

-

RNA extraction kit

-

RT-qPCR master mix

-

Primers and probe specific for a conserved region of the dengue virus genome

-

Real-time PCR instrument

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a no-drug control.

-

Infect the cells with dengue virus at a specific multiplicity of infection (MOI).

-

Incubate the infected cells for a defined period (e.g., 48-72 hours).

-

Harvest the cell culture supernatant.

-

Extract viral RNA from the supernatant using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Prepare the RT-qPCR master mix containing the one-step RT-PCR reagent, DENV-specific primers, and a fluorogenic probe.[3]

-

Add the extracted RNA to the master mix in a 96-well real-time PCR plate.[3]

-

Perform the RT-qPCR using a real-time PCR instrument with appropriate cycling conditions, including a reverse transcription step followed by PCR amplification cycles.[3]

-

Generate a standard curve using known quantities of in vitro transcribed viral RNA to quantify the viral RNA copies in the samples.

-

Analyze the data to determine the reduction in viral RNA levels in the treated samples compared to the control.

Conclusion

This compound is a valuable research tool for studying flavivirus replication and for the development of novel antiviral therapies. Its potent and specific inhibition of the DENV NS2B/NS3 protease provides a clear mechanism of action that can be further explored using the detailed protocols provided in this guide. The favorable selectivity index of this compound suggests it is a promising candidate for further preclinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Dengue Virus RNA in the Culture Supernatant of Infected Cells by Real-time Quantitative Polymerase Chain Reaction [jove.com]

Preliminary Efficacy of SP-471P: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy of SP-471P, a novel inhibitor of the dengue virus (DENV) protease. The following sections detail its in-vitro efficacy, mechanism of action, and representative experimental protocols, offering a comprehensive resource for researchers in the field of antiviral drug development.

In-Vitro Efficacy of this compound

This compound has demonstrated potent inhibitory activity against all four serotypes of the dengue virus in cell-based assays. The compound effectively reduces viral RNA synthesis.[1][2] Quantitative analysis of its efficacy is summarized in the table below.

| Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 | Host Cell Cytotoxicity |

| EC50 | 5.9 µM | 1.4 µM | 5.1 µM | 1.7 µM | - |

| CC50 | - | - | - | - | >100 µM |

EC50 (Half-maximal effective concentration): The concentration of this compound that inhibits 50% of the viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that causes the death of 50% of host cells. A higher CC50 value indicates lower cytotoxicity.

Mechanism of Action

This compound functions as a multimodal inhibitor of the dengue virus NS2B-NS3 protease, a critical enzyme for viral replication.[3] The DENV polyprotein must be cleaved into individual functional proteins for the virus to assemble new virions. This compound disrupts this process by inhibiting both intermolecular (cleavage of the polyprotein at various junctions) and intramolecular cleavage events, specifically at the NS2B-NS3 junction and internal NS3 sites.[3] This dual inhibition completely abolishes the production of infective viral particles, even when the compound is administered 6 hours post-infection in cell-based assays.[3]

Caption: Mechanism of this compound as a DENV NS2B-NS3 protease inhibitor.

Experimental Protocols

While specific, detailed protocols for the preliminary studies on this compound are not publicly available, a representative methodology for assessing the efficacy of DENV protease inhibitors is the Förster Resonance Energy Transfer (FRET)-based cleavage assay.

DENV NS2B-NS3 Protease FRET-based Cleavage Assay

Objective: To quantify the enzymatic activity of the DENV NS2B-NS3 protease in the presence and absence of an inhibitor.

Materials:

-

Recombinant DENV NS2B-NS3 protease

-

FRET-based peptide substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 150 mM NaCl, 5% glycerol)

-

Test compound (this compound) at various concentrations

-

Positive control (a known protease inhibitor)

-

Negative control (DMSO or vehicle)

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the DENV NS2B-NS3 protease, and the test compound (or control).

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the FRET substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that reduces the protease activity by 50%.

Caption: Experimental workflow for a FRET-based DENV protease assay.

Preclinical and Clinical Landscape

Currently, there is no publicly available information on specific preclinical animal studies or clinical trials for this compound. The development of antiviral drugs for dengue is an active area of research, with several compounds targeting various viral and host factors undergoing preclinical and clinical evaluation.[4][5][6] The promising in-vitro efficacy and low cytotoxicity of this compound suggest its potential as a candidate for further preclinical development, including pharmacokinetic, pharmacodynamic, and toxicology studies in relevant animal models.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 登革病毒蛋白酶抑制剂 | MCE [medchemexpress.cn]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Orthoflaviviral Inhibitors in Clinical Trials, Preclinical In Vivo Efficacy Targeting NS2B-NS3 and Cellular Antiviral Activity via Competitive Protease Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dengue: Update on Clinically Relevant Therapeutic Strategies and Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Antiviral Testing for Dengue Virus Infection in Mouse Models and Its Association with Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of SP-471P

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of SP-471P, a potent inhibitor of the dengue virus (DENV). The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways.

Core Mechanism of Action: Inhibition of Dengue Virus Protease

This compound functions as a potent inhibitor of the dengue virus, targeting the viral NS2B-NS3 protease. This protease is a crucial enzyme for the replication of the virus. Its primary role is to cleave the viral polyprotein into individual, functional viral proteins. By inhibiting this protease, this compound effectively halts the viral replication cycle. Evidence suggests that this compound exhibits a multimodal inhibition of the dengue protease, affecting both intermolecular and intramolecular cleavage events that are critical for viral replication. This inhibitory action leads to a significant reduction in DENV viral RNA synthesis.[1] The NS2B-NS3 protease is essential for the maturation of the viral particle, making it a prime target for antiviral drug development.[2][3]

The functional consequence of this inhibition is a potent antiviral effect against all four serotypes of the dengue virus.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified in cell-based assays. The following tables summarize the key efficacy and safety parameters.

| Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 |

| EC50 (µM) | 5.9 | 1.4 | 5.1 | 1.7 |

| CC50 (µM) | >100 | >100 | >100 | >100 |

Table 1: Antiviral Activity and Cytotoxicity of this compound. EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. A higher CC50 value and a lower EC50 value indicate a more favorable therapeutic index.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for evaluating antiviral compounds against the dengue virus.

Cell-Based Antiviral Activity Assay (EC50 Determination)

This protocol is a representative method for determining the half-maximal effective concentration (EC50) of this compound against dengue virus in a cell-based assay.

1. Cell Culture and Virus Infection:

- HEK293 cells are seeded at a density of 4,000 cells per well in a 384-well microtiter plate in inoculation medium (e.g., Minimal Essential Eagle's Medium with 2% fetal bovine serum, L-glutamine, nonessential amino acids, penicillin, and streptomycin).

- Serial dilutions of this compound are prepared in 10% DMSO and added to the assay plates.

- Immediately following compound addition, DENV-2 is added at a multiplicity of infection (MOI) of 0.5. The final concentration of DMSO is maintained at 1% (v/v).

- The plates are incubated for 48 hours.

2. Immunostaining and Imaging:

- After incubation, the cells are fixed and immunostained for the DENV envelope (E) protein.

- Images are acquired using a high-content imaging system (e.g., INCA3000) and analyzed to quantify the level of viral protein expression.

3. Data Analysis:

- The percentage of DENV inhibition is calculated relative to vehicle-only controls.

- The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This protocol outlines a method for determining the 50% cytotoxic concentration (CC50) of this compound.

1. Cell Treatment:

- Cells (e.g., HEK293) are seeded in a 96-well plate at an appropriate density.

- Serial dilutions of this compound are added to the wells.

- The plates are incubated for the same duration as the antiviral assay (e.g., 48 hours).

2. Cell Viability Measurement:

- Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

3. Data Analysis:

- The percentage of cytotoxicity is calculated relative to untreated control cells.

- The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.

Dengue Virus NS2B-NS3 Protease Inhibition Assay

This is a general protocol for a biochemical assay to determine the in vitro inhibitory activity of compounds against the DENV NS2B-NS3 protease.

1. Assay Preparation:

- The assay is performed in a 96-well plate format.

- Recombinant DENV NS2B-NS3 protease is diluted in assay buffer.

- A fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC) is used.

2. Inhibition Measurement:

- The protease is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a set period.

- The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

- The fluorescence intensity is measured over time using a fluorescence plate reader.

3. Data Analysis:

- The initial reaction velocities are calculated from the linear phase of the fluorescence signal.

- The percentage of inhibition is calculated for each inhibitor concentration.

- The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Signaling Pathways and Logical Relationships

The inhibition of the DENV NS2B-NS3 protease by this compound has significant downstream effects on viral replication and the host's innate immune response. The following diagrams illustrate these relationships.

Caption: Inhibition of DENV NS2B-NS3 Protease by this compound.

The dengue virus NS2B-NS3 protease is also known to play a role in the evasion of the host's innate immune response, particularly by interfering with the type I interferon (IFN) signaling pathway. By inhibiting the protease, this compound may help to restore the host's antiviral defenses. The NS2B-NS3 protease complex of DENV can function as an antagonist of type I IFN production, and its proteolytic activity is necessary for this function.[4]

Caption: Potential Restoration of Host Innate Immunity by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of antiviral compounds like this compound.

Caption: Drug Discovery and Development Workflow.

References

Methodological & Application

SP-471P experimental protocol for cell culture

Application Notes and Protocols for SP-471P

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an experimental small molecule inhibitor targeting the aberrant signaling pathways implicated in oncogenesis. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines. The included methodologies cover essential techniques for cell culture, cytotoxicity assessment, and target validation through signaling pathway analysis. The data and protocols presented herein serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Mechanism of Action: Targeting the Pro-Survival Signaling Pathway

This compound is hypothesized to exert its anti-tumor effects by inhibiting a critical pro-survival signaling pathway. The diagram below illustrates the proposed mechanism of action where this compound leads to the induction of apoptosis in cancer cells.

Caption: Proposed signaling pathway targeted by this compound.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines after a 72-hour incubation period. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 12.8 |

| HeLa | Cervical Cancer | 25.1 |

| HCT116 | Colon Carcinoma | 8.5 |

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the standard procedures for culturing and maintaining human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well plates

Procedure:

-

Culture cells in T-75 flasks with complete growth medium (DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the old medium and wash the cell monolayer with PBS.

-

Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge the cells at 1,000 rpm for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed the cells into new flasks or plates at the desired density.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cells cultured as described above

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Aspirate the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.

Caption: General experimental workflow for this compound evaluation.

Application Notes and Protocols for SP-471P in Dengue Virus Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV) is a mosquito-borne flavivirus responsible for a significant global health burden, with four distinct serotypes (DENV-1, -2, -3, and -4). The development of effective antiviral therapies is a critical public health priority. A key target for anti-dengue drug development is the viral NS2B-NS3 protease, which is essential for processing the viral polyprotein and subsequent viral replication.[1][2][3] SP-471P is a potent inhibitor of the dengue virus NS2B-NS3 protease, demonstrating efficacy against all four DENV serotypes.[4] These application notes provide detailed protocols for evaluating the antiviral activity of this compound against dengue virus in vitro.

Mechanism of Action

This compound targets the DENV NS2B-NS3 protease, a viral enzyme crucial for the cleavage of the viral polyprotein into functional structural and non-structural proteins.[1][2][3] The NS2B cofactor is essential for the proper folding and activation of the NS3 protease domain.[2] By inhibiting this protease, this compound disrupts the viral replication cycle, leading to a reduction in the synthesis of viral RNA.[4]

Dengue Virus Polyprotein Processing Signaling Pathway

Caption: DENV NS2B-NS3 protease role in polyprotein processing and this compound inhibition.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of this compound have been quantified against all four dengue virus serotypes. The following tables summarize the key data points.

Table 1: Antiviral Activity of this compound against Dengue Virus Serotypes

| Dengue Serotype | EC50 (µM) |

| DENV-1 | 5.9 |

| DENV-2 | 1.4 |

| DENV-3 | 5.1 |

| DENV-4 | 1.7 |

EC50 (Half-maximal effective concentration) is the concentration of this compound that inhibits 50% of the viral replication.

Table 2: Cytotoxicity of this compound

| Parameter | Value (µM) |

| CC50 | >100 |

CC50 (Half-maximal cytotoxic concentration) is the concentration of this compound that results in 50% cell death.

Table 3: Selectivity Index (SI)

| Dengue Serotype | SI (CC50/EC50) |

| DENV-1 | >16.9 |

| DENV-2 | >71.4 |

| DENV-3 | >19.6 |

| DENV-4 | >58.8 |

The Selectivity Index (SI) indicates the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiviral activity of this compound are provided below.

Experimental Workflow Overview

Caption: General workflow for evaluating the antiviral activity of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating between antiviral effects and general cytotoxicity.

Materials:

-

Vero cells (or other susceptible cell line, e.g., Huh-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete DMEM, starting from a high concentration (e.g., 200 µM) down to a low concentration. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the culture medium from the cells and add 100 µL of the respective this compound dilutions or controls to each well.

-

Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Observe the formation of purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the no-treatment control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[5][6][7]

Protocol 2: Dengue Virus Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the inhibition of infectious virus particles.

Materials:

-

Vero cells

-

Complete DMEM

-

Dengue virus stock of known titer (PFU/mL) for each serotype

-

This compound serial dilutions

-

24-well or 48-well cell culture plates

-

Overlay medium (e.g., DMEM with 1% methylcellulose and 2% FBS)

-

Fixing solution (e.g., 4% formaldehyde in PBS)

-

Staining solution (e.g., 1% crystal violet in 20% ethanol)

-

Anti-DENV primary antibody and corresponding secondary antibody for immunostaining (optional)

Procedure:

-

Seed Vero cells in 24-well or 48-well plates and grow to 95-100% confluency.

-

In a separate plate or tubes, prepare mixtures of equal volumes of serially diluted this compound and a fixed amount of dengue virus (e.g., 50-100 plaque-forming units, PFU). Include a virus-only control.

-

Incubate the virus-compound mixtures for 1 hour at 37°C to allow for interaction.

-

Remove the growth medium from the confluent Vero cell monolayers and inoculate with 100 µL of the virus-compound mixtures.

-

Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.

-

After incubation, remove the inoculum and overlay the cells with 1 mL of overlay medium.

-

Incubate the plates at 37°C with 5% CO2 for 4-7 days, depending on the virus serotype, to allow for plaque formation.

-

After the incubation period, fix the cells with fixing solution for at least 30 minutes.

-

Remove the fixing solution and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.[8][9][10][11]

Protocol 3: Viral RNA Quantification by Real-Time RT-PCR (qRT-PCR)

This protocol quantifies the effect of this compound on the levels of viral RNA within infected cells or in the supernatant.

Materials:

-

Vero cells (or other susceptible cell line)

-

Complete DMEM

-

Dengue virus stock

-

This compound serial dilutions

-

24-well or 48-well cell culture plates

-

Viral RNA extraction kit

-

qRT-PCR master mix

-

Primers and probe specific for a conserved region of the DENV genome

-

Real-time PCR instrument

Procedure:

-

Seed cells in 24-well or 48-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 1-2 hours) before infection.

-

Infect the cells with dengue virus at a specific multiplicity of infection (MOI).

-

After a 1-2 hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.

-

Incubate the plates for 24-48 hours at 37°C.

-

Harvest the cell supernatant or lyse the cells to extract total RNA using a viral RNA extraction kit according to the manufacturer's instructions.

-

Perform one-step or two-step qRT-PCR using DENV-specific primers and probe.

-

Quantify the viral RNA levels based on a standard curve generated from a known quantity of DENV RNA.

-

Calculate the percentage of viral RNA reduction for each this compound concentration relative to the virus-only control.[12][13][14][15]

Conclusion

This compound is a promising lead compound for the development of anti-dengue therapeutics due to its potent and selective inhibition of the DENV NS2B-NS3 protease across all four serotypes. The protocols outlined in these application notes provide a comprehensive framework for researchers to further characterize the antiviral properties of this compound and similar compounds, facilitating the advancement of novel treatments for dengue virus infection.

References

- 1. mdpi.com [mdpi.com]

- 2. The making of dengue virus: NS2 & NS3 - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 3. Allosteric inhibition of the NS2B-NS3 protease from dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. avys.omu.edu.tr [avys.omu.edu.tr]

- 11. researchgate.net [researchgate.net]

- 12. Development of real time PCR for detection and quantitation of Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneticsmr.com [geneticsmr.com]

- 14. Rapid Diagnostic Tests as a Source of Dengue Virus RNA for Envelope Gene Amplification: A Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring Dengue Virus RNA in the Culture Supernatant of Infected Cells by Real-time Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Testing of SP-471P

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP-471P is a potent, cell-permeable prodrug that is intracellularly converted to its active form, SP-471, a powerful inhibitor of the dengue virus (DENV) NS2B-NS3 protease. The DENV protease is essential for the cleavage of the viral polyprotein, a critical step in the viral replication cycle. Inhibition of this protease effectively halts the production of new viral particles. These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral activity and cytotoxicity.

Mechanism of Action

This compound is designed as an amidoxime prodrug to enhance cell permeability. Once inside the host cell, it is metabolized into the active amidine compound, SP-471. SP-471 then targets and inhibits the DENV NS2B-NS3 serine protease. This protease is responsible for multiple cleavage events within the viral polyprotein, which is translated as a single large polypeptide from the viral RNA genome. By inhibiting this protease, SP-471 prevents the maturation of essential viral proteins, thereby disrupting the viral replication machinery and reducing viral RNA synthesis.[1][2]

Data Presentation